molecular formula C7H12ClF2N B1434121 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 1779942-70-9

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1434121
CAS RN: 1779942-70-9
M. Wt: 183.63 g/mol
InChI Key: XYZIFKBGKWQVOP-UHFFFAOYSA-N
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Description

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the CAS Number: 1779942-70-9 . It has a molecular weight of 183.63 and its IUPAC name is (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride . It is a white solid and should be stored at 0-8°C .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is 1S/C7H11F2N.ClH/c8-7(9)5-1-2-6(7)4-10-3-5;/h5-6,10H,1-4H2;1H . The linear formula is C7H12CLF2N .


Physical And Chemical Properties Analysis

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is a white solid . It has a molecular weight of 183.63 and its IUPAC name is (1R,5S)-8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride . The InChI code is 1S/C7H11F2N.ClH/c8-7(9)5-1-2-6(7)4-10-3-5;/h5-6,10H,1-4H2;1H and the linear formula is C7H12CLF2N .

Scientific Research Applications

Nucleofuge Reactions in Azabicycloalkanes

  • Research by Krow et al. (2008) explored the role of Selectfluor as a nucleofuge in reactions involving azabicycloalkanes. They studied the reactivity of beta-anti-halides in N-alkoxycarbonyl derivatives of azabicycloalkanes, including structures similar to 8,8-Difluoro-3-azabicyclo[3.2.1]octane. The study found that halide displacements occurred with retention of stereochemistry, providing insights into the reactivity of these compounds (Krow et al., 2008).

Synthesis of Tropane Alkaloids

  • Rodríguez et al. (2021) reviewed methodologies for the stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids. This research is significant for understanding the synthesis and applications of compounds structurally related to 8,8-Difluoro-3-azabicyclo[3.2.1]octane (Rodríguez et al., 2021).

Structural and Conformational Studies

  • Diez et al. (1991) conducted a study on the synthesis and structural analysis of esters derived from azabicyclo[3.2.1]octane derivatives. This research offers insight into the molecular structure and conformational behavior of compounds similar to 8,8-Difluoro-3-azabicyclo[3.2.1]octane (Diez et al., 1991).

Synthesis and Pharmacological Study

  • Izquierdo et al. (1991) synthesized and studied a series of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octane. Their research provides valuable data on the synthesis and potential applications of structurally related azabicycloalkanes (Izquierdo et al., 1991).

Constrained Proline Analogue Synthesis

  • Casabona et al. (2007) described the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue with a bicyclic structure. This research is relevant for understanding the synthesis and potential applications of bicyclic structures like 8,8-Difluoro-3-azabicyclo[3.2.1]octane (Casabona et al., 2007).

Safety and Hazards

The safety information for 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride includes the following hazard statements: H302, H315, H320 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .

properties

IUPAC Name

8,8-difluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-2-6(7)4-10-3-5;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIFKBGKWQVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride

CAS RN

1779942-70-9
Record name 8,8-difluoro-3-azabicyclo[3.2.1]octane hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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